5-{2-[(cyclopropylmethyl)(propyl)amino]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Description
The compound “5-{2-[(cyclopropylmethyl)(propyl)amino]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” is a heterocyclic compound with a molecular formula of C17H24N4S . It belongs to the class of 1,2,4-triazole-containing scaffolds, which are unique and present in an array of pharmaceuticals and biologically important compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, a thione group, and various substituents including a phenyl ring and a cyclopropylmethylpropylaminoethyl group . The presence of these groups can significantly influence the compound’s properties and biological activity.Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the available resources, it’s known that 1,2,4-triazoles can participate in a variety of chemical reactions due to their unique structure and properties .Future Directions
The 1,2,4-triazole-containing scaffolds, such as the compound , have attracted significant attention due to their potential pharmaceutical activity . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
Properties
IUPAC Name |
3-[2-[cyclopropylmethyl(propyl)amino]ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4S/c1-2-11-20(13-14-8-9-14)12-10-16-18-19-17(22)21(16)15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPLLHXYAOGOII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=NNC(=S)N1C2=CC=CC=C2)CC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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